Formamide, N-(methoxymethyl)-N-phenyl-
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Overview
Description
Formamide, N-(methoxymethyl)-N-phenyl- is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a methoxymethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(methoxymethyl)-N-phenyl- typically involves the reaction of N-phenylformamide with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows: [ \text{N-phenylformamide} + \text{methoxymethyl chloride} \rightarrow \text{Formamide, N-(methoxymethyl)-N-phenyl-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(methoxymethyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the substituent introduced.
Scientific Research Applications
Formamide, N-(methoxymethyl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-(methoxymethyl)-N-phenyl- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methoxymethyl and phenyl groups contribute to the compound’s overall stability and solubility, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Formamide: The simplest formamide, used as a solvent and chemical feedstock.
N-methylformamide: Similar structure but with a methyl group instead of methoxymethyl.
N,N-dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
Formamide, N-(methoxymethyl)-N-phenyl- is unique due to the presence of both methoxymethyl and phenyl groups, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions and reactivity patterns not observed in simpler formamides.
Properties
CAS No. |
387818-16-8 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(methoxymethyl)-N-phenylformamide |
InChI |
InChI=1S/C9H11NO2/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
QCDAFOVKCKVZLW-UHFFFAOYSA-N |
Canonical SMILES |
COCN(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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